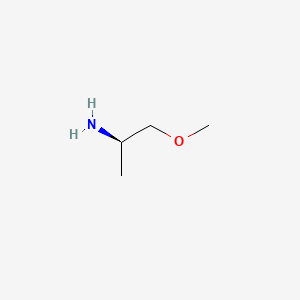

(2R)-1-methoxypropan-2-amine

Description

The exact mass of the compound (2R)-1-methoxypropan-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2R)-1-methoxypropan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-1-methoxypropan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-methoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(5)3-6-2/h4H,3,5H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMXETCTWNXSFG-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301343094 | |

| Record name | (+)-2-Amino-1-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301343094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propanamine, 1-methoxy-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

99636-38-1 | |

| Record name | (+)-2-Amino-1-methoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99636-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanamine, 1-methoxy-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-2-Amino-1-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301343094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-1-methoxy-2-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2R)-1-methoxypropan-2-amine chemical properties and structure

An In-Depth Technical Guide to (2R)-1-Methoxypropan-2-amine: Properties, Structure, and Synthesis

Abstract

(2R)-1-methoxypropan-2-amine is a chiral primary amine that serves as a valuable building block in modern organic synthesis. Its defined stereochemistry at the C2 position makes it a significant synthon for the development of enantiomerically pure active pharmaceutical ingredients (APIs) and other specialized chemicals. The presence of both an amine and an ether functional group provides multiple reaction pathways for constructing more complex molecules. This technical guide offers a comprehensive examination of the chemical structure, physicochemical properties, spectroscopic characterization, and synthesis of (2R)-1-methoxypropan-2-amine. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chiral intermediate.

Molecular Structure and Stereochemistry

Chemical Identity

(2R)-1-methoxypropan-2-amine, also known as (R)-(-)-1-Methoxy-2-propylamine, is a simple yet functionally rich organic molecule. Its structure consists of a three-carbon propane chain substituted with a methoxy group (-OCH₃) at the first carbon and an amino group (-NH₂) at the second.

The Significance of the (R)-Stereocenter

The core structural feature of this compound is the chiral center at the second carbon atom (C2), which is bonded to a hydrogen atom, an amino group, a methyl group, and a methoxymethyl group. The "R" designation, derived from the Cahn-Ingold-Prelog priority rules, defines the specific three-dimensional arrangement of these groups. In pharmaceutical and biological contexts, stereochemistry is paramount, as different enantiomers of a molecule can exhibit drastically different pharmacological, toxicological, and metabolic profiles. The use of enantiomerically pure starting materials like (2R)-1-methoxypropan-2-amine is a cornerstone of modern asymmetric synthesis, preventing the formation of undesirable stereoisomers in the final product.

Caption: 2D representation of (2R)-1-methoxypropan-2-amine with the C2 chiral center marked (*).

Physicochemical Properties

The physical and chemical properties of (2R)-1-methoxypropan-2-amine are summarized below. These properties are essential for designing reaction conditions, purification procedures, and for safe handling and storage. The compound is a colorless liquid with a characteristic ammonia-like odor and is highly soluble in water.[1][2][3]

| Property | Value | Reference |

| IUPAC Name | (2R)-1-methoxypropan-2-amine | [4] |

| CAS Number | 99636-38-1 | [4] |

| Molecular Formula | C₄H₁₁NO | [4][5] |

| Molecular Weight | 89.14 g/mol | [5][6] |

| Appearance | Colorless liquid | [3] |

| Odor | Pungent, ammonia-like | [3] |

| Boiling Point | 93.7 - 94 °C at 760 mmHg | [4][5] |

| Density | 0.845 - 0.849 g/cm³ | [5][6] |

| Flash Point | ~8.9 °C | [4][5] |

| Vapor Pressure | 48.9 mmHg at 25°C | [4] |

| Refractive Index | 1.407 | [4] |

| pKa (Predicted) | 8.84 ± 0.10 | [5] |

| LogP | -0.31 | [4] |

Spectroscopic and Analytical Characterization

A robust analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of (2R)-1-methoxypropan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for structural elucidation. The expected proton signals for (2R)-1-methoxypropan-2-amine in a deuterated solvent like CDCl₃ are:

-

-OCH₃ (3H): A sharp singlet around 3.3 ppm.

-

-CH₂- (2H): Two diastereotopic protons appearing as a multiplet (typically a doublet of doublets) around 3.2-3.4 ppm, due to coupling with the adjacent chiral proton.

-

-CH- (1H): A multiplet around 2.8-3.0 ppm, coupled to the adjacent -CH₂ and -CH₃ groups.

-

-NH₂ (2H): A broad singlet that can appear over a wide range (e.g., 1.5-2.5 ppm) and whose chemical shift is concentration-dependent.

-

-CH-CH₃ (3H): A doublet around 1.1 ppm, coupled to the single proton on the chiral center.

¹³C NMR spectroscopy would show four distinct signals corresponding to the four unique carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. For this primary amine, the spectrum is characterized by several key absorption bands.[7]

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3400 - 3250 | N-H symmetric & asymmetric stretching | Primary Amine (-NH₂) |

| 2960 - 2820 | C-H stretching | Aliphatic (sp³ C-H) |

| 1650 - 1580 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| ~1460 | C-H bending | Aliphatic (CH₂, CH₃) |

| ~1120 | C-O stretching | Ether (-O-CH₂) |

| 1250 - 1020 | C-N stretching | Aliphatic Amine |

| 910 - 665 | N-H wagging | Primary Amine (-NH₂) |

The presence of two distinct bands in the 3250-3400 cm⁻¹ region is a definitive indicator of the primary amine group.[7]

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak ([M]⁺) for (2R)-1-methoxypropan-2-amine would be observed at an m/z of 89.1362.[8] Common fragmentation patterns would involve alpha-cleavage adjacent to the nitrogen atom, leading to a base peak at m/z 44 ([CH(NH₂)CH₃]⁺), and cleavage of the C-O bond.

Synthesis and Manufacturing

The production of enantiomerically pure amines is a significant challenge in chemical manufacturing. Biocatalysis, particularly the use of stereoselective enzymes, has emerged as a highly efficient and sustainable method.

Biocatalytic Synthesis via Transamination

The most advanced route for synthesizing chiral amines like (2R)-1-methoxypropan-2-amine is through the asymmetric amination of a prochiral ketone using a transaminase (TA) enzyme, also known as an aminotransferase.[9] This process involves the transfer of an amino group from an amine donor to the ketone substrate, 1-methoxy-2-propanone.[10][11]

The choice of enzyme is critical for stereocontrol. An (R)-selective transaminase will exclusively, or with high selectivity, produce the (R)-enantiomer of the amine. The overall reaction is an equilibrium process, and strategies such as using a cheap, sacrificial amine donor (like 2-aminopropane or L-alanine) and removing the ketone byproduct (acetone or pyruvate, respectively) are employed to drive the reaction to completion.[10]

Caption: Workflow for the biocatalytic synthesis of (2R)-1-methoxypropan-2-amine.

Experimental Protocol: Transaminase-Catalyzed Synthesis

This protocol is a representative example of a lab-scale biocatalytic synthesis.

1. Materials and Reagents:

-

(R)-selective omega-transaminase (ω-TA)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

1-Methoxy-2-propanone (substrate)

-

2-Aminopropane (amine donor)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

-

Bioreactor or temperature-controlled shaker

-

pH meter and titrator (e.g., with 1M HCl)

-

Organic solvent for extraction (e.g., Dichloromethane or MTBE)

-

Drying agent (e.g., Na₂SO₄ or MgSO₄)

2. Procedure:

-

Enzyme Preparation: Prepare a solution of the (R)-selective transaminase in the potassium phosphate buffer. Add PLP to the final concentration recommended by the enzyme supplier (typically 0.5-1.0 mM).

-

Reaction Setup: In a temperature-controlled vessel, combine the buffered enzyme solution and the amine donor (e.g., 1.5 M 2-aminopropane). Adjust the pH to the optimal range for the enzyme (e.g., 7.5).

-

Substrate Addition: Begin the reaction by adding 1-methoxy-2-propanone to the desired final concentration (e.g., 1.0 M).

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the pH and maintain it at the setpoint, as the reaction can cause pH shifts. Track the conversion of the ketone to the amine product using a suitable analytical method (e.g., chiral GC or HPLC).

-

Reaction Termination: Once the reaction has reached the desired conversion (e.g., >99%), terminate it by acidifying the mixture with concentrated HCl to a pH < 2.[10] This denatures the enzyme.

-

Workup and Purification:

-

Filter or centrifuge the reaction mixture to remove the precipitated enzyme.

-

Adjust the pH of the supernatant to >12 with a strong base (e.g., 50% NaOH) to deprotonate the amine product.

-

Extract the free amine into an organic solvent.

-

Dry the combined organic layers over a drying agent, filter, and remove the solvent under reduced pressure.

-

Further purification can be achieved by vacuum distillation to yield the final high-purity product.

-

Applications in Research and Development

Chiral Building Block in Asymmetric Synthesis

The primary application of (2R)-1-methoxypropan-2-amine is as a versatile chiral building block. Its nucleophilic amine group can be used in a wide array of chemical transformations, including amidation, reductive amination, and the formation of heterocycles, all while retaining the crucial stereochemical information at the C2 center.

Relevance in Agrochemicals

While this guide focuses on the (R)-enantiomer, the industrial importance of its stereoisomer, (S)-1-methoxypropan-2-amine, underscores the value of this molecular scaffold. The (S)-enantiomer is a key intermediate in the synthesis of major herbicides like S-metolachlor and dimethenamid-P.[12] This highlights the critical need for efficient and stereoselective synthetic routes to access both enantiomers for different end applications.

Safety, Handling, and Storage

(2R)-1-methoxypropan-2-amine is a hazardous chemical that must be handled with appropriate safety precautions.

-

Hazard Identification: The compound is classified as a highly flammable liquid and vapor.[1] It is harmful if swallowed and causes severe skin burns and eye damage.[1] It may also cause drowsiness or dizziness and is harmful to aquatic life with long-lasting effects.[1]

-

Handling and PPE: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13] Keep away from all sources of ignition and use non-sparking tools.[1] All equipment should be properly grounded to prevent static discharge.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[1][13]

-

First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[14] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical aid.[13][14]

Conclusion

(2R)-1-methoxypropan-2-amine is a chiral intermediate of significant value to the chemical and pharmaceutical industries. Its well-defined stereocenter and dual functionality make it an ideal starting point for the asymmetric synthesis of complex molecules. The rise of biocatalytic methods, particularly using (R)-selective transaminases, has provided a sustainable and highly efficient pathway for its production, ensuring access to this important building block for future innovations in drug discovery and materials science. A thorough understanding of its properties, characterization, and safe handling is essential for its effective application.

References

-

(2R)-1-Methoxy-2-propanamine | CAS#:99636-38-1 | Chemsrc. (n.d.). Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). (2R)-1-(2-methoxyphenyl)propan-2-amine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). amine hydrochloride. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

- Stirling, D. I., & Matcham, G. W. (2000). U.S. Patent No. 6,133,018. U.S.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915). Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). 2-Propanamine, 1-methoxy-. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 21, 2026, from [Link]

-

LookChem. (n.d.). 2-Propanamine, 1-methoxy-, (2S)-. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Methoxyisopropylamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Abrahamson, M. J., et al. (2012). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Angewandte Chemie International Edition, 51(27), 6703-6706. (Note: A representative article, direct link from search was to a diagram on ResearchGate: [Link])

- Bommarius, A. S., et al. (2009). Canadian Patent No. CA2706463A1.

-

ResearchGate. (n.d.). Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. Retrieved January 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine. Retrieved January 21, 2026, from [Link]

-

PDBe. (n.d.). (2R)-1-Methoxy-2-propanol | C4H10O2. Retrieved January 21, 2026, from [Link]

-

CP Lab Safety. (n.d.). (2R)-2-Methoxy-1-propanamine, 97% Purity. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). 2-Propanone, 1-methoxy-. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxypropan-1-amine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R)-1-Methoxy-2-propanamine | CAS#:99636-38-1 | Chemsrc [chemsrc.com]

- 5. (2R)-1-methoxypropan-2-amine | 99636-38-1 | Benchchem [benchchem.com]

- 6. biosynth.com [biosynth.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 2-Propanamine, 1-methoxy- [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 11. 2-Propanone, 1-methoxy- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

(2R)-1-Methoxypropan-2-amine: A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth technical overview of (2R)-1-methoxypropan-2-amine, a chiral building block of significant interest in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, properties, applications, and analytical characterization.

Introduction

(2R)-1-methoxypropan-2-amine, a stereoisomer of 1-methoxy-2-propylamine, is a crucial chiral amine valued for its role in asymmetric synthesis. The precise spatial arrangement of its functional groups—a primary amine and a methoxy group—originating from a chiral center, makes it an indispensable synthon for creating complex, enantiomerically pure molecules. The biological activity of many pharmaceuticals and agrochemicals is highly dependent on their stereochemistry; therefore, access to enantiopure building blocks like (2R)-1-methoxypropan-2-amine is paramount for the development of safe and efficacious products.

Physicochemical Properties and Identifiers

A clear understanding of the fundamental properties of (2R)-1-methoxypropan-2-amine is essential for its effective use and handling in a laboratory setting. The key identifiers and physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 99636-38-1[1] |

| Molecular Formula | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol [2] |

| IUPAC Name | (2R)-1-methoxypropan-2-amine |

| Synonyms | (R)-(-)-1-Methoxy-2-propylamine, (R)-1-Methoxy-2-propanamine |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 92.5-93.5 °C |

| Density | 0.845 g/mL at 25 °C |

| Flash Point | 9 °C |

| Solubility | Soluble in water |

Synthesis of (2R)-1-Methoxypropan-2-amine: A Tale of Two Routes

The synthesis of enantiomerically pure (2R)-1-methoxypropan-2-amine can be broadly approached through two distinct strategies: traditional chemical synthesis and modern biocatalytic methods. The choice of route is often dictated by factors such as scalability, cost, desired enantiomeric purity, and environmental impact.

Chemical Synthesis from (R)-Alaninol

A well-established chemical route to (2R)-1-methoxypropan-2-amine begins with the readily available chiral precursor, (R)-alaninol. This method leverages the existing stereocenter of the starting material to construct the target molecule.

Caption: Chemical synthesis pathway from (R)-alaninol.

Experimental Protocol: Synthesis from (R)-Alaninol (Conceptual)

This protocol outlines a general, conceptual procedure for the synthesis of (2R)-1-methoxypropan-2-amine from (R)-alaninol. Note: This is a representative protocol and requires optimization and adherence to all laboratory safety standards. Specific reagents and conditions may vary based on literature procedures.

-

Protection of the Amine: The amino group of (R)-alaninol is first protected with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.

-

Methylation of the Hydroxyl Group: The protected (R)-alaninol is then treated with a strong base, such as sodium hydride, followed by the addition of an alkylating agent like methyl iodide to form the corresponding methyl ether.

-

Deprotection of the Amine: The protecting group is subsequently removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield (2R)-1-methoxypropan-2-amine.

-

Purification: The final product is purified by distillation or chromatography to achieve the desired level of purity.

Biocatalytic Synthesis via Transamination

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. The use of enzymes, particularly transaminases, offers high enantioselectivity and operates under mild reaction conditions. This route typically employs the prochiral ketone, 1-methoxy-2-propanone, as the starting material.

Caption: Biocatalytic synthesis of (2R)-1-methoxypropan-2-amine.

Experimental Protocol: Transaminase-Catalyzed Synthesis

The following is a representative protocol for the biocatalytic synthesis of (2R)-1-methoxypropan-2-amine using a transaminase.

| Step | Procedure |

| 1. Reaction Setup | In a temperature-controlled reactor, a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared. The prochiral ketone, 1-methoxy-2-propanone, and an amine donor (e.g., isopropylamine) are added to the solution. Pyridoxal 5'-phosphate (PLP), a crucial cofactor for transaminases, is also included. |

| 2. Enzyme Addition | The selected transaminase enzyme (as a whole-cell catalyst or purified enzyme) is added to the reaction mixture. The reaction is then stirred at a controlled temperature (e.g., 30-40 °C). |

| 3. Reaction Monitoring | The progress of the reaction is monitored by periodically taking samples and analyzing them by a suitable chromatographic method (e.g., chiral GC or HPLC) to determine the conversion of the ketone and the enantiomeric excess of the amine product. |

| 4. Work-up and Isolation | Once the reaction has reached the desired conversion, the enzyme is removed by centrifugation or filtration. The pH of the supernatant is adjusted, and the product is isolated by extraction and subsequent distillation. |

Application in Drug Development: The Case of Tofogliflozin

The utility of (2R)-1-methoxypropan-2-amine as a chiral building block is exemplified in the synthesis of Tofogliflozin , a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 inhibitors are a class of oral anti-diabetic drugs that lower blood glucose levels by promoting its excretion in the urine.[3][4]

The (2R)-1-methoxypropan-2-amine moiety is incorporated into a side chain of the Tofogliflozin molecule. This specific stereochemistry is critical for the drug's high affinity and selectivity for the SGLT2 transporter.

SGLT2 Inhibition Signaling Pathway

SGLT2 inhibitors like Tofogliflozin exert their therapeutic effect by targeting the SGLT2 protein located in the proximal convoluted tubule of the kidneys. By inhibiting this transporter, they prevent the reabsorption of glucose from the glomerular filtrate back into the bloodstream.

Caption: Mechanism of action of Tofogliflozin via SGLT2 inhibition.

Analytical Characterization

Ensuring the chemical and enantiomeric purity of (2R)-1-methoxypropan-2-amine is critical for its use in synthesis. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.

Caption: Workflow for the analytical characterization of (2R)-1-methoxypropan-2-amine.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the number and types of protons in the molecule. Key expected signals include a doublet for the methyl group adjacent to the chiral center, a multiplet for the methine proton, signals for the methylene protons adjacent to the methoxy group, and a singlet for the methoxy protons. The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for each of the four carbon atoms in the molecule, confirming the carbon skeleton.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. Characteristic absorptions include N-H stretching vibrations for the primary amine (typically a doublet around 3300-3400 cm⁻¹), C-H stretching vibrations, and a C-O stretching vibration for the ether linkage.

Chromatographic Analysis for Enantiomeric Purity

-

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the primary methods for determining the enantiomeric purity (e.p.) or enantiomeric excess (e.e.) of (2R)-1-methoxypropan-2-amine. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Alternatively, the amine can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Experimental Protocol: Chiral HPLC Method Development (General Approach)

-

Column Selection: A variety of chiral stationary phases (e.g., polysaccharide-based, cyclodextrin-based) should be screened.

-

Mobile Phase Screening: Different mobile phase compositions (e.g., hexane/isopropanol for normal phase, or acetonitrile/water with additives for reversed-phase) are tested to achieve separation.

-

Optimization: Once a suitable column and mobile phase are identified, parameters such as the mobile phase composition, flow rate, and column temperature are optimized to improve resolution and analysis time.

-

Validation: The developed method should be validated for its accuracy, precision, linearity, and robustness.

Safety and Handling

(2R)-1-methoxypropan-2-amine is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area or a fume hood. It is important to consult the Safety Data Sheet (SDS) before handling this chemical.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Inhalation: Avoid breathing vapors or mist.

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

(2R)-1-methoxypropan-2-amine is a valuable and versatile chiral building block with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its stereospecific synthesis, whether through chemical or biocatalytic routes, is a key enabling technology for the development of enantiomerically pure active ingredients. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

PubChem. Compound Summary for CID 7432381, (2R)-1-(2-methoxyphenyl)propan-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Synthetic Approaches to Gliflozins: A Comprehensive Overview. Available at: [Link]

-

Semantic Scholar. Preparation method of Tofogliflozin monohydrate. Available at: [Link]

-

ChemSrc. (2R)-1-Methoxy-2-propanamine. Available at: [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

-

Phenomenex. Chiral HPLC Separations. Available at: [Link]

- Google Patents. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

-

National Center for Biotechnology Information. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Available at: [Link]

- Google Patents. US20100240928A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine.

- Google Patents. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine.

-

SpectraBase. 1-Methoxy-2-propanone. Available at: [Link]

-

LookChem. 2-Propanamine, 1-methoxy-, (2S)-. Available at: [Link]

-

ResearchGate. Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Available at: [Link]

-

PubChem. Compound Summary for CID 123458, Methoxyisopropylamine. National Center for Biotechnology Information. Available at: [Link]

-

ATB. (2R)-1-Methoxy-2-propanol. Available at: [Link]

- Google Patents. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin.

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane. Available at: [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane. Available at: [Link]

Sources

Synthesis of Enantiomerically Pure (2R)-1-Methoxypropan-2-amine: An In-Depth Technical Guide

Abstract

Enantiomerically pure (2R)-1-methoxypropan-2-amine is a pivotal chiral building block in modern medicinal chemistry and drug development. Its specific stereochemistry is crucial for the desired pharmacological activity and safety profile of numerous active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the principal synthetic strategies to obtain this valuable amine in high enantiomeric purity. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for four key approaches: biocatalytic asymmetric synthesis, synthesis from a chiral pool, kinetic resolution of a racemic mixture, and classical resolution via diastereoselective crystallization. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of Chiral Purity in Drug Design

The therapeutic efficacy of many pharmaceuticals is intrinsically linked to their three-dimensional structure. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Consequently, the synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development. (2R)-1-methoxypropan-2-amine serves as a critical intermediate in the synthesis of a variety of APIs, making the reliable and efficient production of this specific enantiomer a significant focus of synthetic organic chemistry.

This guide will explore various methodologies to achieve high enantiomeric excess (ee) of the desired (2R)-enantiomer, providing a toolkit of synthetic options to suit different research and development needs.

Biocatalytic Asymmetric Synthesis: The Power of Enzymes

Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. For the synthesis of chiral amines, transaminases and amine dehydrogenases are particularly effective enzymes.

Asymmetric Reductive Amination using Transaminases

Mechanism: Transaminases catalyze the transfer of an amino group from an amine donor to a ketone substrate. The reaction proceeds through a "ping-pong" mechanism involving the pyridoxal phosphate (PLP) cofactor. The PLP first accepts the amino group from the amine donor to form pyridoxamine phosphate (PMP), which then transfers the amino group to the ketone, regenerating PLP and forming the chiral amine. The high stereoselectivity is dictated by the enzyme's chiral active site, which preferentially binds one prochiral face of the ketone.

Workflow for Biocatalytic Asymmetric Reductive Amination:

Caption: Workflow for biocatalytic synthesis.

Experimental Protocol: Transaminase-Catalyzed Synthesis [1]

| Step | Procedure |

| 1. Reaction Setup | In a temperature-controlled reactor, combine 1-methoxy-2-propanone (1.0 M), 2-aminopropane (isopropylamine) as the amine donor (1.5 M), and pyridoxal 5'-phosphate (PLP) cofactor (0.2 mM) in a suitable buffer (e.g., 5 mM sodium phosphate, pH 7.5). |

| 2. Enzyme Addition | Prepare a separate solution of the (R)-selective transaminase in the same buffer and add it to the reaction mixture. |

| 3. Incubation | Maintain the reaction mixture at a controlled temperature (e.g., 30 ± 1 °C) and pH (7.5) with gentle agitation. |

| 4. Monitoring | Monitor the reaction progress by periodically analyzing aliquots using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the ketone and the enantiomeric excess of the amine product. |

| 5. Work-up | Once the desired conversion is achieved (e.g., >95%), terminate the reaction by adding an acid (e.g., concentrated HCl). |

| 6. Isolation | Remove unreacted ketone and the acetone byproduct by flash distillation. Basify the remaining mixture with a strong base (e.g., 50% NaOH) to deprotonate the amine. |

| 7. Purification | Extract the product with a suitable organic solvent and purify by distillation to yield enantiomerically pure (2R)-1-methoxypropan-2-amine. |

Data Summary: Transaminase-Catalyzed Synthesis

| Parameter | Value | Reference |

| Substrate | 1-Methoxy-2-propanone | |

| Enzyme | (R)-selective transaminase | |

| Amine Donor | Isopropylamine | |

| Conversion | >97% | [2] |

| Enantiomeric Excess (ee) | >99% | [2] |

| Reaction Time | 7-8 hours | [2] |

Synthesis from the Chiral Pool: A Stereospecific Approach

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can serve as starting materials for asymmetric synthesis. For the synthesis of (2R)-1-methoxypropan-2-amine, (R)-alaninol is an excellent chiral precursor.

Mechanism: This synthetic route involves a two-step process. First, the amino group of (R)-alaninol is protected. Then, the hydroxyl group is converted to a methoxy group via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism, where the alkoxide generated from the protected (R)-alaninol acts as a nucleophile, attacking a methylating agent (e.g., methyl iodide). Finally, deprotection of the amino group yields the desired product. The stereochemistry at the chiral center is retained throughout the synthesis.

Workflow for Synthesis from (R)-Alaninol:

Caption: Synthesis from a chiral precursor.

Experimental Protocol: Synthesis from (R)-Alaninol

| Step | Procedure |

| 1. Amine Protection | Dissolve (R)-alaninol in a suitable solvent (e.g., dichloromethane). Add a suitable protecting group, such as di-tert-butyl dicarbonate (Boc)₂O, in the presence of a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). |

| 2. Williamson Ether Synthesis | To a solution of the N-Boc-(R)-alaninol in an anhydrous solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C to form the alkoxide. After stirring for a short period, add a methylating agent like methyl iodide (CH₃I) and allow the reaction to warm to room temperature. |

| 3. Work-up | Quench the reaction carefully with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure. |

| 4. Deprotection | Dissolve the protected product in a suitable solvent (e.g., dichloromethane or methanol) and treat with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to remove the Boc protecting group. |

| 5. Isolation | Neutralize the reaction mixture with a base and extract the final product. Purify by distillation to obtain (2R)-1-methoxypropan-2-amine. |

Data Summary: Synthesis from (R)-Alaninol

| Parameter | Value |

| Starting Material | (R)-Alaninol |

| Key Reaction | Williamson Ether Synthesis |

| Expected Yield | Good to excellent |

| Enantiomeric Purity | High (retains stereochemistry of starting material) |

Kinetic Resolution of Racemic 1-Methoxypropan-2-amine

Kinetic resolution is a widely used method for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. In the case of racemic amines, lipase-catalyzed acylation is a common and effective strategy.

Mechanism: Lipases are enzymes that catalyze the hydrolysis of esters in an aqueous environment and the formation of esters in non-aqueous media. In the presence of an acylating agent, a lipase will selectively acylate one enantiomer of the racemic amine at a much faster rate than the other. This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated. For the synthesis of (2R)-1-methoxypropan-2-amine, a lipase that preferentially acylates the (S)-enantiomer would be chosen, leaving the desired (R)-enantiomer unreacted.

Workflow for Enzymatic Kinetic Resolution:

Caption: Workflow for enzymatic kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

| Step | Procedure |

| 1. Reaction Setup | In a suitable flask, dissolve racemic 1-methoxypropan-2-amine (1.0 equiv) in an anhydrous organic solvent (e.g., toluene or methyl tert-butyl ether). |

| 2. Enzyme and Acylating Agent Addition | Add an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) and an acylating agent (e.g., ethyl acetate or diisopropyl malonate, ~0.5 equiv). |

| 3. Reaction | Stir the mixture at a controlled temperature (e.g., 40 °C). |

| 4. Monitoring | Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached. This is crucial for obtaining high enantiomeric excess for both the product and the remaining starting material. |

| 5. Separation | Stop the reaction by filtering off the immobilized enzyme. The filtrate contains the unreacted (2R)-1-methoxypropan-2-amine and the acylated (S)-enantiomer. |

| 6. Purification | Separate the unreacted amine from the amide product by column chromatography or by an acid-base extraction. |

Data Summary: Lipase-Catalyzed Kinetic Resolution

| Parameter | Value | Reference |

| Substrate | Racemic 1-methoxypropan-2-amine | [3] |

| Enzyme | Candida antarctica lipase B (Novozym 435) | [3] |

| Acylating Agent | Diisopropyl malonate | [3] |

| Conversion | ~50% | [3] |

| Enantiomeric Excess (ee) of unreacted amine | >99% | |

| Reaction Time | 4 hours | [3] |

Diastereoselective Crystallization: A Classical Approach

Diastereoselective crystallization is a classical and often scalable method for resolving racemic mixtures. It relies on the principle that diastereomers have different physical properties, including solubility.

Mechanism: The racemic amine is reacted with an enantiomerically pure chiral resolving agent, typically a chiral acid such as tartaric acid or its derivatives, to form a pair of diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomeric salt will preferentially crystallize out of the solution, leaving the other in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomer of the amine can be liberated by treatment with a base.

Workflow for Diastereoselective Crystallization:

Caption: Diastereoselective crystallization workflow.

Experimental Protocol: Diastereoselective Crystallization [4][5][6]

| Step | Procedure |

| 1. Salt Formation | Dissolve the racemic 1-methoxypropan-2-amine in a suitable solvent (e.g., methanol or ethanol). In a separate container, dissolve an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, in the same solvent. |

| 2. Crystallization | Combine the two solutions. The diastereomeric salt of the (2R)-amine with L-tartaric acid may be less soluble and will start to crystallize. The mixture can be heated to ensure complete dissolution and then cooled slowly to promote the formation of high-purity crystals. |

| 3. Isolation | Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent. |

| 4. Liberation of the Free Amine | Dissolve the diastereomeric salt in water and add a strong base (e.g., NaOH solution) to deprotonate the amine and liberate it from the salt. |

| 5. Extraction and Purification | Extract the enantiomerically enriched (2R)-1-methoxypropan-2-amine with an organic solvent and purify by distillation. |

Data Summary: Diastereoselective Crystallization

| Parameter | Value | Reference |

| Resolving Agent | L-(+)-Tartaric acid | [4] |

| Solvent | Methanol or Ethanol | [4] |

| Yield | Dependent on crystallization efficiency | |

| Optical Purity (ee%) | Can be high with optimization |

Analytical Methods for Determining Enantiomeric Purity

The accurate determination of enantiomeric excess is crucial for validating the success of any chiral synthesis. The most common techniques for this purpose are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC).

-

Chiral Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation and different retention times. Derivatization of the amine to a less polar derivative is often necessary to improve peak shape and resolution.[7]

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method. Similar to GC, it employs a chiral stationary phase to separate the enantiomers. For amines that lack a UV chromophore, derivatization with a UV-active reagent may be necessary for detection.[5][8]

Conclusion

The synthesis of enantiomerically pure (2R)-1-methoxypropan-2-amine can be achieved through several effective strategies, each with its own advantages and considerations. Biocatalytic methods offer high selectivity and mild conditions, making them an attractive "green" option. Synthesis from the chiral pool provides a direct and stereospecific route, provided the starting material is readily available. Kinetic resolution is a powerful technique for resolving racemic mixtures, with the key being the selection of an appropriate enzyme and reaction conditions to achieve ~50% conversion. Finally, diastereoselective crystallization remains a robust and scalable classical method, with the success hinging on the judicious choice of resolving agent and crystallization solvent. The selection of the optimal synthetic route will depend on factors such as the desired scale of production, cost considerations, and available resources and expertise.

References

-

Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]

-

New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]

-

Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

- US Patent US6133018A, Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

-

Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). CHIMIA. [Link]

-

Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering. [Link]

-

Williamson Ether Synthesis. Utah Tech University. [Link]

Sources

- 1. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. RNA 2'-O-methylation promotes persistent R-loop formation and AID-mediated IgH class switch recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Spectroscopic Guide to (2R)-1-methoxypropan-2-amine

This technical guide provides an in-depth analysis of the spectroscopic data for (2R)-1-methoxypropan-2-amine (CAS No. 99636-38-1), a chiral amine of interest in pharmaceutical and agrochemical research. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Introduction

(2R)-1-methoxypropan-2-amine is a chiral primary amine with the molecular formula C₄H₁₁NO and a molecular weight of 89.14 g/mol .[1][2] Its structure consists of a propane backbone with a methoxy group at the C1 position and an amine group at the chiral center, C2. Understanding the spectroscopic signature of this molecule is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings.

It is important to note that in a standard (achiral) spectroscopic measurement, enantiomers such as (2R)- and (2S)-1-methoxypropan-2-amine are indistinguishable.[3][4] Therefore, the data presented herein, sourced for the racemic mixture known as methoxyisopropylamine, is representative of the individual enantiomers in an achiral environment.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data lies in understanding the chemical environment of each atom within the molecule.

Caption: Molecular structure of (2R)-1-methoxypropan-2-amine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a chiral molecule in an achiral solvent, the NMR spectra of the two enantiomers are identical.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-methoxypropan-2-amine will exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule.

Experimental Protocol: ¹H NMR A sample of 1-methoxypropan-2-amine is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or deuterium oxide (D₂O), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is then acquired on a standard NMR spectrometer.

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Rationale |

| -NH₂ | 0.5 - 5.0 | Broad singlet | 2H | The chemical shift is highly variable and depends on concentration, solvent, and temperature. The protons are exchangeable, leading to a broad signal. |

| -CH(NH₂) | ~2.8 - 3.2 | Multiplet | 1H | This proton is deshielded by the adjacent electron-withdrawing amine group. It will be split by the protons on the neighboring CH₂ and CH₃ groups. |

| -CH₂-O | ~3.2 - 3.5 | Multiplet | 2H | These protons are adjacent to the chiral center and the oxygen atom, leading to a downfield shift. They are diastereotopic and may appear as a complex multiplet. |

| -O-CH₃ | ~3.3 | Singlet | 3H | The methyl group attached to the oxygen is in a distinct chemical environment, appearing as a sharp singlet. |

| -CH-CH₃ | ~1.0 - 1.2 | Doublet | 3H | This methyl group is adjacent to the chiral center's CH group and will be split into a doublet. |

Rationale for Experimental Choices:

-

Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. D₂O can also be used and is particularly useful for identifying the -NH₂ protons, as they will exchange with deuterium, causing their signal to disappear from the spectrum.

-

Internal Standard: TMS is used as a universal reference point (δ 0.0 ppm) for chemical shifts in ¹H NMR spectroscopy.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR The sample is prepared as for ¹H NMR. The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.

| Carbon | Chemical Shift (δ) ppm (Predicted) | Rationale |

| C H(NH₂) | ~45 - 55 | The carbon atom bonded to the nitrogen is significantly deshielded. |

| C H₂-O | ~70 - 80 | The carbon atom bonded to the oxygen atom experiences a strong deshielding effect, shifting it significantly downfield. |

| -O-C H₃ | ~55 - 65 | The methoxy carbon is also deshielded by the attached oxygen. |

| -CH-C H₃ | ~15 - 25 | The terminal methyl carbon is in a relatively shielded environment and appears upfield. |

Rationale for Experimental Choices:

-

Proton Decoupling: This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each chemically equivalent carbon atom, which aids in interpretation.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR For a liquid sample like 1-methoxypropan-2-amine, the IR spectrum is most conveniently obtained using an Attenuated Total Reflectance (ATR) accessory. A drop of the neat liquid is placed on the ATR crystal, and the spectrum is recorded. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) |

| 2850 - 3000 | C-H stretch | Alkanes (-CH, -CH₂, -CH₃) |

| 1590 - 1650 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1070 - 1150 | C-O stretch | Ether (-O-) |

| 1000 - 1250 | C-N stretch | Aliphatic Amine |

Rationale for Experimental Choices:

-

ATR-FTIR: This is a modern, rapid, and non-destructive method for obtaining IR spectra of liquid and solid samples, requiring minimal sample preparation.

-

Neat Liquid: As 1-methoxypropan-2-amine is a liquid at room temperature, running the spectrum of the pure substance provides a strong signal without interference from solvents.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Experimental Protocol: MS The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile liquids. In the ion source, the molecules are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 89, corresponding to the molecular weight of C₄H₁₁NO. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the observed mass.[7]

-

Base Peak: The most abundant fragment ion, known as the base peak, is often the result of alpha-cleavage. For 1-methoxypropan-2-amine, the most likely alpha-cleavage is the loss of a methyl radical (•CH₃) to form a resonance-stabilized iminium ion.

-

[CH₃OCH₂CH(NH₂)CH₃]⁺• → [CH₃OCH₂CH=NH₂]⁺ + •CH₃ (m/z = 74)

-

-

Other Significant Fragments:

-

Loss of a methoxy radical (•OCH₃) leading to a fragment at m/z = 58.

-

Loss of the aminomethyl group (•CH₂NH₂) leading to a fragment at m/z = 59.

-

A prominent peak at m/z = 44 is likely due to the [CH(NH₂)CH₃]⁺ fragment resulting from cleavage of the C1-C2 bond.

-

Caption: Predicted major fragmentation pathways for 1-methoxypropan-2-amine in mass spectrometry.

Rationale for Experimental Choices:

-

Electron Impact (EI): EI is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that is useful for structural elucidation and creating a reproducible "fingerprint" of the molecule.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile of (2R)-1-methoxypropan-2-amine. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (amine and ether), and the mass spectrum establishes the molecular weight and characteristic fragmentation patterns. This information is invaluable for researchers and scientists in confirming the identity and purity of this chiral building block in drug development and other scientific applications.

References

-

PubChem. (n.d.). Methoxyisopropylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

AQA. (2015, January 12). A-level Chemistry 7405 Specification. AQA. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

-

CHIMIA. (1999, December 22). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). CHIMIA. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

ChemSrc. (2025, August 25). (2R)-1-Methoxy-2-propanamine | CAS#:99636-38-1. Retrieved from [Link]

- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

-

PubMed. (n.d.). Vibrational circular dichroism spectroscopy of chiral molecules. Retrieved from [Link]

-

Analytical Chemistry. (n.d.). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Retrieved from [Link]

-

Nanalysis. (2019, May 3). Enantiomers – Image | Mirror Image. Retrieved from [Link]

-

SpringerLink. (n.d.). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propanamine, 1-methoxy-, (2S)-. National Center for Biotechnology Information. Retrieved from [Link]

-

AIP Publishing. (2025, July 3). Chiral vibrational modes in small molecules. Retrieved from [Link]

-

Frontiers. (2019, May 19). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Propanamine, 3-methoxy-. Retrieved from [Link]

-

American Chemical Society. (n.d.). Chiral analysis by MS. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]

-

PubMed. (n.d.). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Retrieved from [Link]

-

Theoretical Chemistry. (n.d.). Vibrational Spectroscopy of Large Molecules. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

Sources

- 1. Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-1-Methoxy-2-propanamine | CAS#:99636-38-1 | Chemsrc [chemsrc.com]

- 3. aqa.org.uk [aqa.org.uk]

- 4. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]

- 5. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

Chiral purity and enantiomeric excess of (2R)-1-methoxypropan-2-amine

An In-depth Technical Guide to the Chiral Purity and Enantiomeric Excess of (2R)-1-methoxypropan-2-amine

Foreword: The Imperative of Stereochemical Fidelity

In the landscape of modern drug development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of biological activity, efficacy, and safety. Chiral amines, such as (2R)-1-methoxypropan-2-amine, are indispensable building blocks (synthons) for a vast array of active pharmaceutical ingredients (APIs).[1][2] The biological systems these APIs target are inherently chiral, meaning they interact differently with each enantiomer of a chiral drug. This guide provides a comprehensive framework for the critical task of determining the chiral purity and enantiomeric excess (e.e.) of (2R)-1-methoxypropan-2-amine, equipping researchers and quality control professionals with the principles, methodologies, and practical insights required to ensure stereochemical integrity.

Introduction to (2R)-1-methoxypropan-2-amine: A Key Chiral Intermediate

(2R)-1-methoxypropan-2-amine is a primary chiral amine valued for its role in constructing more complex molecular architectures.[2] Its synthesis in high enantiomeric purity is a key objective, often achieved through highly stereoselective methods like biocatalytic transamination of the prochiral ketone, 1-methoxy-2-propanone.[2][3][4] Given that the desired therapeutic effect is often attributable to a single enantiomer, while the other may be inactive or even harmful, rigorous analytical validation of its enantiomeric excess is a non-negotiable step in the quality control pipeline.

Enantiomeric Excess (e.e.) Defined: Enantiomeric excess is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage.

% e.e. = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. An e.e. of 100% signifies an enantiomerically pure sample, while an e.e. of 0% indicates a racemic mixture.

The Analytical Landscape: Methodologies for Quantifying Chiral Purity

The core challenge in analyzing enantiomers is their identical physical properties (e.g., boiling point, solubility, spectroscopic behavior) in an achiral environment. Analytical strategies, therefore, rely on creating a temporary chiral environment to induce distinguishable properties. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy: Probing Chirality through Diastereomeric Interactions

NMR spectroscopy is a powerful, non-destructive technique that becomes capable of distinguishing enantiomers upon their conversion into diastereomers.[5] Diastereomers have different physical properties and, crucially, distinct NMR spectra. This conversion can be achieved through two primary mechanisms.

-

Chiral Derivatizing Agents (CDAs): A CDA is an enantiomerically pure reagent that covalently bonds to the amine, forming a pair of diastereomers.[6] For a primary amine like (2R)-1-methoxypropan-2-amine, the reaction with a chiral acid chloride, for instance, yields diastereomeric amides. The key to a trustworthy protocol is ensuring the derivatization reaction proceeds to 100% completion. Incomplete reactions can lead to kinetic resolution, where one enantiomer reacts faster than the other, yielding an inaccurate e.e. measurement. A classic CDA is Mosher's acid, but more advanced, multicomponent systems are now common for primary amines.[6][7]

-

Chiral Solvating Agents (CSAs): A CSA, such as enantiopure BINOL derivatives, forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[8] This interaction is rapid and reversible, inducing small but measurable differences in the chemical shifts (Δδ) of the corresponding protons in the NMR spectrum. This method has the advantage of being non-destructive to the sample, but may offer lower resolution compared to CDAs.

A particularly robust method for primary amines involves a three-component condensation with 2-formylphenylboronic acid and an enantiopure diol like 1,1'-bi-2-naphthol (BINOL).[9][10][11] This reaction quantitatively forms structurally rigid diastereoisomeric iminoboronate esters, which exhibit well-resolved signals in the ¹H NMR spectrum, allowing for precise integration.[9][11]

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard in Separation

Chiral HPLC is arguably the most widely used and powerful technique for separating enantiomers and determining e.e.[12] It provides high resolution and accuracy, and two main strategies are employed.[13]

-

Direct Method (Chiral Stationary Phases - CSPs): This is the most elegant approach, where the analyte is passed through a column containing a chiral stationary phase. The CSP interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as Chiralpak® and Chiralcel®) are exceptionally versatile and widely used for separating a broad range of chiral compounds, including amines.[5][14][15]

-

Indirect Method (Diastereomeric Derivatization): Similar to the NMR approach, the enantiomeric mixture is first derivatized with a CDA to form diastereomers.[13][16] These diastereomers can then be readily separated on a standard, achiral HPLC column. While effective, this method requires an additional reaction step and absolute certainty that the derivatization does not alter the original enantiomeric ratio.

Decision Framework for Method Selection

The choice of analytical method is a strategic one, guided by the specific requirements of the analysis. Expertise lies in selecting the most appropriate tool for the task at hand.

Caption: General experimental workflow for e.e. determination.

Protocol: e.e. Determination by ¹H NMR using a Chiral Derivatizing Agent

This protocol is based on the highly reliable three-component assembly which is ideal for primary amines. [9][10][11]

-

Reagent Preparation: Prepare stock solutions of (2R)-1-methoxypropan-2-amine (analyte), 2-formylphenylboronic acid, and enantiomerically pure (S)-1,1'-bi-2-naphthol ((S)-BINOL) in a deuterated solvent (e.g., CDCl₃).

-

Reaction Setup: In a clean NMR tube, combine the following:

-

1.0 equivalent of the (2R)-1-methoxypropan-2-amine solution.

-

1.0 equivalent of the 2-formylphenylboronic acid solution.

-

1.1 equivalents of the (S)-BINOL solution.

-

-

Reaction: Agitate the NMR tube gently for 5-10 minutes at room temperature to ensure complete formation of the diastereomeric iminoboronate esters. The reaction is typically quantitative and rapid. [11]4. NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure accurate signal integration.

-

Data Analysis:

-

Identify the well-resolved, baseline-separated signals corresponding to a specific proton in the two diastereomers (the imine proton is often a good choice). [11] * Carefully integrate these two signals. Let the integrals be I₁ and I₂.

-

Calculate the enantiomeric excess using the formula: % e.e. = |(I₁ - I₂) / (I₁ + I₂)| * 100.

-

Protocol: General Method Development for Chiral HPLC

-

Column Selection: Based on the structure (primary amine), a polysaccharide-based CSP is a strong starting point. Columns like Chiralpak® IA, IB, or IC, or Lux® Cellulose-1 are excellent candidates. [14]2. Mobile Phase Screening:

-

For normal phase mode, start with a simple mobile phase like Hexane/2-Propanol (IPA) in a 90/10 ratio. To improve interaction with the basic amine, add a small amount of an amine modifier, such as 0.1% diethylamine (DEA), to the mobile phase. This sharpens peak shape and improves resolution.

-

Run a screening gradient or a series of isocratic runs, varying the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20% IPA).

-

-

Optimization: Once separation is observed, optimize the resolution (Rs) by fine-tuning the mobile phase composition. Lowering the percentage of the polar modifier (alcohol) generally increases retention time and resolution.

-

Detection: Use a standard UV detector. If the analyte lacks a strong chromophore, derivatization with a UV-active tag may be necessary, or alternative detection methods like mass spectrometry (LC-MS) can be used.

-

Quantification:

-

Inject a certified racemic standard of 1-methoxypropan-2-amine to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the sample to be analyzed.

-

Integrate the peak areas for each enantiomer (Area_R and Area_S).

-

Calculate enantiomeric excess: % e.e. = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

-

Conclusion and Authoritative Grounding

The determination of chiral purity for key intermediates like (2R)-1-methoxypropan-2-amine is a cornerstone of quality assurance in the pharmaceutical and chemical industries. Both NMR spectroscopy with chiral auxiliaries and chiral HPLC offer robust, reliable platforms for this analysis. The choice of method should be a deliberate one, guided by considerations of sample availability, required accuracy, throughput needs, and the potential for orthogonal validation. By implementing the structured protocols and decision frameworks outlined in this guide, scientists can ensure the stereochemical fidelity of their materials, contributing to the development of safer and more effective chemical products.

References

- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.

- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.

- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.

- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy.

- Chiral derivatization protocol used for determining the ee of...

- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solv

- A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR.

- Chiral deriv

- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC - NIH.

- A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC - NIH.

- (2R)-1-methoxypropan-2-amine | 99636-38-1. Benchchem.

- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 1,1-Dimethoxypropan-2-amine Deriv

- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.

- Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. PubMed.

- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

- Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. Benchchem.

- Chiral HPLC Separ

- Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral St

- Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d.

- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

- Chiral HPLC separation: str

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 14. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]

- 15. csfarmacie.cz [csfarmacie.cz]

- 16. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Sourcing and Quality Assessment of (2R)-1-methoxypropan-2-amine

Introduction: The Significance of Chiral Amines in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the stereochemical identity of a molecule is paramount. Chiral amines, such as (2R)-1-methoxypropan-2-amine, are fundamental chiral building blocks, indispensable for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other complex molecules.[1] The precise three-dimensional arrangement of atoms in these molecules can dictate their pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. Consequently, access to high-quality, enantiomerically pure chiral intermediates is a critical starting point for any successful research and development program.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of commercial suppliers of (2R)-1-methoxypropan-2-amine, guidance on selecting a reputable source, and detailed protocols for the in-house quality assessment of this critical research material.

Navigating the Commercial Landscape: Selecting a Supplier for (2R)-1-methoxypropan-2-amine

The selection of a commercial supplier for a chiral building block like (2R)-1-methoxypropan-2-amine should be a meticulous process, guided by considerations of purity, documentation, and reliability. The market offers a range of suppliers, from large, well-established chemical providers to smaller, more specialized companies.

Key Considerations for Supplier Selection:

-

Purity and Enantiomeric Excess (e.e.): The most critical parameter is the enantiomeric purity of the supplied material. For research applications, a high enantiomeric excess (typically >98% e.e.) is often required to ensure the stereochemical integrity of subsequent synthetic steps. Suppliers should provide a clear specification for both chemical and enantiomeric purity on their product information page and Certificate of Analysis (CoA).

-

Comprehensive Documentation: A reputable supplier will readily provide a detailed Certificate of Analysis (CoA) with each batch. This document should include, at a minimum, the compound's identity, batch number, appearance, and the results of analytical tests confirming its purity (e.g., by NMR, GC, or HPLC) and enantiomeric excess. A Safety Data Sheet (SDS) is also mandatory and provides essential information on handling, storage, and potential hazards.

-

Supplier Reputation and Transparency: Established suppliers with a history of providing high-quality reagents to the pharmaceutical industry are often a reliable choice. Customer reviews, certifications (e.g., ISO 9001), and the transparency of their quality control processes are important indicators of a trustworthy supplier.

-

Availability and Lead Times: For ongoing research projects, consistent availability and reasonable lead times are crucial. Inquire about stock levels and typical delivery times before placing an order.